Cas no 879936-70-6 (N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide)
![N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/879936-70-6x500.png)
N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- SR-01000154007-1
- AKOS001872950
- N-(5-(Butylthio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide
- SR-01000154007
- CCG-144252
- 879936-70-6
- N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide
- EN300-24998312
- N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide
- Z57906492
-
- インチ: 1S/C12H14ClN5OS3/c1-3-4-5-21-12-18-17-11(22-12)16-9(19)8-7(13)6-14-10(15-8)20-2/h6H,3-5H2,1-2H3,(H,16,17,19)
- InChIKey: INXHRPROHPGLEQ-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(N=C1C(NC1=NN=C(S1)SCCCC)=O)SC
計算された属性
- 精确分子量: 375.0049013g/mol
- 同位素质量: 375.0049013g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 22
- 回転可能化学結合数: 7
- 複雑さ: 368
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.7
- トポロジー分子極性表面積: 160Ų
N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24998312-0.05g |
879936-70-6 | 95% | 0.05g |
$212.0 | 2024-06-19 |
N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide 関連文献
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamideに関する追加情報
Introduction to N-[5-(butylsulfanyl-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide (CAS No. 879936-70-6)
N-[5-(butylsulfanyl-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 879936-70-6, represents a unique structural motif that combines the functionalities of thiadiazole and pyrimidine rings, both of which are well-documented for their biological activities. The presence of sulfur-containing substituents, such as butylsulfanyl and methylsulfanyl, further enhances its potential as a bioactive molecule.
The compound's structure is characterized by a pyrimidine core substituted with a chloro group at the 5-position and a methylsulfanyl group at the 2-position. The thiadiazole ring is linked to the pyrimidine via an amide bond at the 2-position of the thiadiazole. This particular arrangement of functional groups makes N-[5-(butylsulfanyl-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide a promising candidate for further investigation in drug discovery and development.
In recent years, there has been a growing interest in heterocyclic compounds that incorporate both thiadiazole and pyrimidine scaffolds. These structures have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The incorporation of sulfur atoms in these heterocycles often enhances their binding affinity to biological targets, making them more effective in modulating cellular processes.
The specific substitution pattern in N-[5-(butylsulfanyl-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide suggests that it may interact with biological targets in a unique manner. The butylsulfanyl group can contribute to hydrophobic interactions, while the methylsulfanyl group can participate in hydrogen bonding or electrostatic interactions. Additionally, the amide functionality at the 4-position of the pyrimidine ring can serve as a hinge region for conformational flexibility, allowing the compound to adapt to different binding pockets.
The potential biological activity of this compound has been explored in several recent studies. Researchers have investigated its effects on various enzymes and receptors that are implicated in diseases such as cancer and inflammation. Preliminary findings suggest that N-[5-(butylsulfanyl-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide may exhibit inhibitory activity against certain kinases and transcription factors. These findings are particularly intriguing given the critical role that these targets play in regulating cell growth and differentiation.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The key steps include the formation of the thiadiazole ring followed by its coupling with the pyrimidine core via an amide bond. The introduction of the chloro and methylsulfanyl groups is typically achieved through nucleophilic substitution reactions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance reaction efficiency and selectivity.
The pharmacokinetic properties of N-[5-(butylsulfanyl-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide are also of significant interest. Studies have been conducted to evaluate its solubility, stability, and metabolic profile in vitro. These studies provide valuable insights into how the compound behaves within biological systems and help guide its further development as a potential therapeutic agent.
The potential therapeutic applications of this compound are broad and span multiple disease areas. In oncology, for instance, it has shown promise as an inhibitor of tyrosine kinases that are overexpressed in cancer cells. In inflammatory diseases, it may modulate signaling pathways that lead to inflammation and tissue damage. Additionally, its antimicrobial properties make it a candidate for developing new antibiotics or antiviral agents.
The development of new drug candidates requires rigorous testing to ensure safety and efficacy. Preclinical studies involving cell-based assays and animal models have been instrumental in evaluating the potential of N-[5-(butylsulfanyl-1,3,4-thiadiazol-2-yl]-5-chloro-2-(
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